REACTION_CXSMILES
|
O[N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2N=N1.[CH:11]1([N:17]=C=NC2CCCCC2)CCCC[CH2:12]1.CS(NC1C=CC(C(=O)CCC(O)=O)=CC=1)(=O)=O>CN(C)C=O>[CH3:12][C:11]1[N:17]=[C:8]([CH2:7][CH2:6][NH2:2])[CH:9]=[CH:10][CH:5]=1
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
7.02 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.3 mmol | |
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |